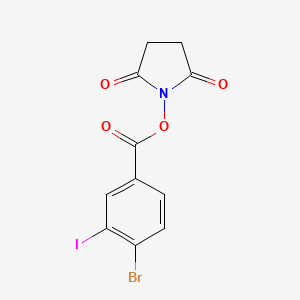
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate typically involves the esterification of 4-bromo-3-iodobenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes, thereby blocking the active site or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar structure but lacks the bromine atom.
2,5-Dioxopyrrolidin-1-yl 4-chloro-3-iodobenzoate: Similar structure with chlorine instead of bromine.
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-chlorobenzoate: Similar structure with chlorine instead of iodine.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation can enhance its reactivity and binding properties, making it a valuable compound for various applications in scientific research and industry.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINO4/c12-7-2-1-6(5-8(7)13)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDQQUWHCXRPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Bromo-3-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269088.png)
![(4-Bromo-3-iodophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269091.png)










![(NE,S)-N-[(3-fluoropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8269154.png)
![(NE,R)-2-methyl-N-[[3-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8269158.png)
